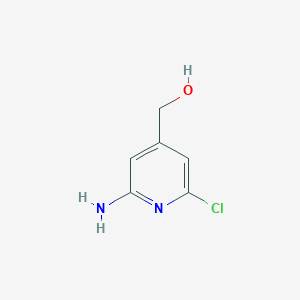

(2-Amino-6-chloropyridin-4-yl)methanol

Übersicht

Beschreibung

“(2-Amino-6-chloropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1334294-36-8 . It has a molecular weight of 158.59 . The IUPAC name for this compound is (2-amino-6-chloropyridin-4-yl)methanol .

Molecular Structure Analysis

The InChI code for “(2-Amino-6-chloropyridin-4-yl)methanol” is 1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular formula of “(2-Amino-6-chloropyridin-4-yl)methanol” is C6H7ClN2O . The compound has a molecular weight of 158.59 .Wissenschaftliche Forschungsanwendungen

Application in Energetic Materials Synthesis

- Specific Scientific Field : Organic Chemistry, specifically the synthesis of energetic materials .

- Summary of the Application : The compound 4-amino-2,6-dichloropyridine is used as an intermediate in the synthesis of new energetic materials . These materials are often heterocyclic compounds with high densities, high heats of formation, and good detonation properties .

- Methods of Application or Experimental Procedures : The synthesis begins with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .

- Results or Outcomes : The synthetic reactions proceed under mild conditions, leading to the production of energetic materials with high performance and low sensitivity .

Application in Drug Discovery

- Specific Scientific Field : Pharmacology and Drug Discovery .

- Summary of the Application : 2-Aminopyridine, a compound similar to “(2-Amino-6-chloropyridin-4-yl)methanol”, is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .

- Methods of Application or Experimental Procedures : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .

- Results or Outcomes : This approach has been used to derive a variety of pharmacophores, contributing to the development of new drugs .

Application in Click Chemistry

- Specific Scientific Field : Organic Chemistry, specifically Click Chemistry .

- Summary of the Application : Click Chemistry is a type of chemical synthesis designed to generate substances quickly and reliably by joining small units together . This approach could potentially be applied to “(2-Amino-6-chloropyridin-4-yl)methanol” or similar compounds.

- Methods of Application or Experimental Procedures : The specific methods would depend on the particular reaction being performed . Generally, Click Chemistry involves reactions that are wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .

- Results or Outcomes : Click Chemistry has been rapidly developed in recent years and has found numerous applications in areas such as drug discovery, materials science, and bioconjugation .

Application in Energetic Materials Synthesis

- Specific Scientific Field : Organic Chemistry, specifically the synthesis of energetic materials .

- Summary of the Application : The compound 4-amino-2,6-dichloropyridine is used as an intermediate in the synthesis of new energetic materials . These materials are often heterocyclic compounds with high densities, high heats of formation, and good detonation properties .

- Methods of Application or Experimental Procedures : The synthesis begins with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .

- Results or Outcomes : The synthetic reactions proceed under mild conditions, leading to the production of energetic materials with high performance and low sensitivity .

Application in Drug Discovery

- Specific Scientific Field : Pharmacology and Drug Discovery .

- Summary of the Application : 2-Aminopyridine, a compound similar to “(2-Amino-6-chloropyridin-4-yl)methanol”, is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .

- Methods of Application or Experimental Procedures : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .

- Results or Outcomes : This approach has been used to derive a variety of pharmacophores, contributing to the development of new drugs .

Application in Click Chemistry

- Specific Scientific Field : Organic Chemistry, specifically Click Chemistry .

- Summary of the Application : Click Chemistry is a type of chemical synthesis designed to generate substances quickly and reliably by joining small units together . This approach could potentially be applied to “(2-Amino-6-chloropyridin-4-yl)methanol” or similar compounds.

- Methods of Application or Experimental Procedures : The specific methods would depend on the particular reaction being performed . Generally, Click Chemistry involves reactions that are wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .

- Results or Outcomes : Click Chemistry has been rapidly developed in recent years and has found numerous applications in areas such as drug discovery, materials science, and bioconjugation .

Eigenschaften

IUPAC Name |

(2-amino-6-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLHFHIBGRNFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-chloropyridin-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)

![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)

![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)